m-Cresol purple

Catalog No.
S516049
CAS No.
2303-01-7
M.F
C21H18O5S
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Cresol purple

CAS Number

2303-01-7

Product Name

m-Cresol purple

IUPAC Name

4-[3-(4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol

Molecular Formula

C21H18O5S

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C21H18O5S/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26-21/h3-12,22-23H,1-2H3

InChI Key

OLQIKGSZDTXODA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)O)C

Solubility

Soluble in DMSO

Synonyms

3-cresol purple, 3-cresol purple, monosodium salt, m-cresol purple, m-cresolsulfonphthalein

Canonical SMILES

CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)O)C

Description

The exact mass of the compound m-Cresol purple is 382.0875 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9607. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenolphthaleins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Spectrophotometric Seawater pH Measurements

pH Measurements in Saline and Hypersaline Media at Sub-Zero Temperatures

pH Indicator in Titrations

Capnographic Indicator

Intermediate in Chemical Production

Staining Epithelial Cells and Proteins

m-Cresol purple is a triarylmethane dye primarily utilized as a pH indicator. Its chemical formula is C21_{21}H18_{18}O5_5S, and it has a molecular weight of approximately 382.44 g/mol. The compound exhibits distinct color changes depending on the pH of the solution: it transitions from red in strongly acidic conditions (pH 1.2–2.8) to yellow in neutral to slightly basic conditions (pH 7.4–9.0), ultimately appearing purple in more alkaline environments . This unique property makes m-Cresol purple particularly useful in various analytical applications, including capnography, where it detects end-tidal carbon dioxide during tracheal intubation .

m-Cresol purple undergoes significant colorimetric changes in response to variations in pH due to its acid-base properties. When exposed to carbon dioxide, it shifts from purple to yellow because carbon dioxide forms carbonic acid upon dissolving in water, thereby lowering the pH . The compound's structural characteristics allow for these reversible reactions, which are essential for its function as a pH indicator.

The synthesis of m-Cresol purple typically involves a multi-step chemical process that includes the reaction of meta-cresol with benzene methanesulfonic acid anhydride under controlled conditions. A common method includes the following steps:

  • Condensation Reaction: Meta-cresol is reacted with benzene methanesulfonic acid anhydride in the presence of phosphorus oxychloride and zinc chloride at elevated temperatures (95-115 °C).
  • Purification: The crude product is then subjected to purification processes such as wet distillation and filtration to obtain pure m-Cresol purple .

m-Cresol purple is widely used in various fields due to its pH sensitivity:

  • Capnography: Employed as an indicator for measuring end-tidal carbon dioxide levels during medical procedures.
  • Environmental Monitoring: Used for spectrophotometric measurements of seawater pH, especially under extreme conditions of temperature and salinity .
  • Laboratory Analysis: Serves as a standard reagent in titrations and other chemical analyses requiring precise pH measurements.

Studies have shown that the addition of m-Cresol purple can influence the pH readings in seawater samples. The perturbation effects caused by the indicator must be carefully considered to ensure accurate measurements . This highlights the importance of understanding how m-Cresol purple interacts with various environmental matrices.

m-Cresol purple shares similarities with other triarylmethane dyes and pH indicators but possesses unique characteristics that set it apart. Here are some comparable compounds:

Compound NameColor Change Range (pH)Unique Features
Phenol red6.8 - 8.4Commonly used in cell culture media
Bromothymol blue6.0 - 7.6Used in titrations; blue in basic solutions
Thymol blue1.2 - 2.8 (red) / 8.0 - 9.6 (yellow)Dual range indicator; useful in both acidic and basic solutions
Universal indicator4.0 - 10.0Provides a broad spectrum of color changes across various pH levels

m-Cresol purple is unique due to its effectiveness at low temperatures and high salinities, making it particularly suitable for marine chemistry applications . Its dual color change range also allows for versatile use across different scientific fields.

Molecular Architecture: C21H18O5S Composition Analysis

The molecular architecture of m-Cresol Purple represents a complex sulfonphthalein derivative characterized by its distinctive benzoxathiole core structure. The compound, systematically named as 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenol) S,S-dioxide, possesses the molecular formula C21H18O5S with a molecular weight of 382.43 g/mol [1] [2] [3].

The structural framework consists of a central benzoxathiole ring system bridged to two meta-cresol moieties through a triarylmethane-type linkage. This configuration creates a rigid molecular scaffold that exhibits characteristic pH-dependent chromophoric properties. The sulfur atom within the benzoxathiole ring exists in its oxidized form as a sulfone (SO2), contributing significantly to the compound's stability and electronic properties [4] [5].

Table 1: Molecular Composition Analysis of m-Cresol Purple (C21H18O5S)
ElementSymbolAtomic CountAtomic Weight (g/mol)Total Mass Contribution (g/mol)Mass Percentage (%)
CarbonC2112.010252.21065.95
HydrogenH181.00818.1444.74
OxygenO515.99979.99520.92
SulfurS132.06532.0658.38

The molecular composition analysis reveals that carbon atoms constitute the largest mass percentage at 65.95%, followed by oxygen at 20.92%, sulfur at 8.38%, and hydrogen at 4.74%. This distribution reflects the aromatic-rich nature of the compound with significant heteroatom contributions from the sulfone functionality [1] [6].

The compound exhibits two distinct pH-responsive regions: the first transition occurs between pH 1.2 to 2.8 (red to yellow), and the second between pH 7.4 to 9.0 (yellow to purple). These transitions correspond to the sequential deprotonation of the phenolic hydroxyl groups, which modulates the electronic conjugation throughout the molecular framework [2] [3] [7].

Industrial Synthesis Protocols

The industrial synthesis of m-Cresol Purple follows established protocols for sulfonphthalein dye preparation, involving multi-step condensation reactions under controlled conditions. The synthetic approach requires precise temperature control, appropriate catalytic systems, and systematic purification procedures to achieve the desired purity levels required for analytical applications [8] .

Condensation Reaction Optimization (Benzene Methane Sulfonic Acid Anhydride Method)

The primary industrial synthesis route employs a condensation reaction between meta-cresol and benzene methane sulfonic acid anhydride derivatives. This method represents the most widely adopted approach for large-scale production due to its reproducibility and economical reagent requirements [8] .

The condensation reaction proceeds through an electrophilic aromatic substitution mechanism, where the sulfonic acid anhydride acts as the electrophilic species attacking the electron-rich meta-cresol substrates. The reaction typically requires the presence of phosphoryl trichloride (POCl3) as a dehydrating agent and zinc chloride (ZnCl2) as a Lewis acid catalyst to facilitate the formation of the benzoxathiole ring system [8].

The optimized reaction conditions involve heating the reactants at temperatures between 120-140°C for 4-6 hours under an inert atmosphere. The reaction mixture is typically diluted with hydrochloric acid to protonate the phenolic groups, followed by neutralization with sodium carbonate to precipitate the crude product [8]. Temperature control is critical during this process, as excessive heating can lead to decomposition of the sensitive benzoxathiole ring system.

The mechanism involves initial formation of an intermediate sulfonic acid ester, followed by intramolecular cyclization to generate the benzoxathiole core. The subsequent condensation with the second meta-cresol molecule completes the triarylmethane framework. This step-wise approach allows for better control over regioselectivity and minimizes the formation of undesired isomeric products [8] .

Purification Techniques for High-Purity Yield

High-Performance Liquid Chromatography (HPLC) represents the gold standard for purification of m-Cresol Purple to analytical grade specifications. The most effective purification protocol employs a mixed-mode resin column that interacts with analytes through both hydrophobic and ion exchange mechanisms [10] [11].

The optimal HPLC conditions utilize a mobile phase composition of 70% acetonitrile plus 30% water with 0.05% trifluoroacetic acid as a mobile phase modifier. The separation is conducted at 30°C with flow rates of 1.5 cm³/min for analytical columns and 31.26 cm³/min for preparative scale operations. The target compound elutes at approximately 20 minutes under these conditions [10] [11].

Table 2: Purification Techniques Comparison
MethodSeparation PrincipleMobile Phase/SolventTypical YieldPurity Achievement
HPLC PurificationMixed-mode resin interaction70% Acetonitrile + 30% H2O + 0.05% TFA0.2 g per injection>90% dye content
RecrystallizationSolubility differencesEthanol/water mixturesVariableModerate
Column ChromatographyAdsorption chromatographyAcetone/n-hexane gradientsHigh recoveryHigh
Rotary EvaporationVapor pressure differencesOrganic solvents under vacuumComplete solvent removalSalt-free product

The purification process involves collecting the pure m-Cresol Purple component at its characteristic retention time, followed by solvent removal using rotary evaporation under reduced pressure. Each injection typically yields approximately 0.2 g of purified material, resulting in daily production capacities of about 2 g under optimized conditions [10] [11].

Alternative purification methods include recrystallization from ethanol-water mixtures and column chromatography using silica gel with acetone/n-hexane gradient elution. However, these methods generally produce lower purity products compared to HPLC purification and are primarily used for preliminary purification steps [12] [13].

Comparative Analysis of Synthetic Routes in Patent Literature

The patent literature reveals several distinct synthetic approaches for m-Cresol Purple preparation, each with specific advantages and limitations regarding scalability, cost-effectiveness, and product purity. Chinese patent CN102267976A describes a comprehensive preparation method that emphasizes reaction optimization and yield enhancement through systematic parameter control [8].

The patented method involves a two-stage process: initial condensation reaction formation followed by cyclization under carefully controlled conditions. The patent specifically details the use of phosphoryl trichloride and zinc chloride as essential reagents, with reaction temperatures maintained between 120-140°C for optimal conversion rates [8].

Comparative analysis of various synthetic routes indicates that the benzene methane sulfonic acid anhydride method provides superior selectivity and yield compared to alternative approaches involving direct sulfonation of pre-formed triarylmethane precursors. The patent literature also emphasizes the importance of pH control during workup procedures, as improper neutralization can lead to product degradation or incomplete precipitation [8] [14].

Recent patent applications have focused on developing more environmentally friendly synthetic protocols that minimize the use of chlorinated solvents and heavy metal catalysts. These green chemistry approaches, while promising, currently provide lower overall yields and require more extensive purification procedures to achieve analytical grade specifications [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Powder; [Alfa Aesar MSDS]

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

382.08749484 g/mol

Monoisotopic Mass

382.08749484 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

85ODZ58K3D

Related CAS

67763-22-8 (mono-hydrochloride salt)

Drug Indication

Vasopressin regulates renal water resorption through the V2 receptor. Inhibition of vasopressin’s effects on V2 receptors enhances water excretion and increases urinary output. M0002 is a Vasopressin 2 antagonis. It is an electrolyte-sparing aquaretic and causes much lower levels of salt excretion.

Other CAS

2303-01-7

Wikipedia

Metacresol_purple

General Manufacturing Information

Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[3-methyl-: ACTIVE

Dates

Modify: 2023-08-15
1: Zhang Y, Lim LT. Inkjet-printed CO(2) colorimetric indicators. Talanta. 2016
2: Easley RA, Byrne RH. Spectrophotometric calibration of pH electrodes in
3: Mitchell RP, Baumgartner JC, Sedgley CM. Apical extrusion of sodium
4: Ensafi AA, Rezaei B, Nouroozi S. Highly selective spectrophotometric
5: Johnston MD, Hanlon GW, Denyer SP, Lambert RJ. Membrane damage to bacteria
6: Watanabe E, Sudo R, Takahashi M, Hayashi M. Evaluation of absorbability of
7: Schindler JF, Naranjo PA, Honaberger DA, Chang CH, Brainard JR, Vanderberg LA,
8: Richards JP, Stickelmeyer MP, Flora DB, Chance RE, Frank BH, DeFelippis MR.
9: Sipior J, Bambot S, Romauld M, Carter GM, Lakowicz JR, Rao G. A lifetime-based
10: Konings CH, Mulder C. Effect of gel filtration on urinary
11: Christy KG Jr, LaTart DB, Osterhoudt HW. Modifications for SDS-PAGE of
12: Noto A, Ogawa Y, Mori S, Yoshioka M, Kitakaze T, Hori T, Nakamura M, Miyake

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